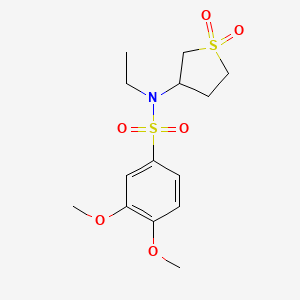

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide, also known as DTTES, is a chemical compound that has been widely used in scientific research. DTTES has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

- The compound has been investigated as a GIRK channel activator. GIRK channels play a crucial role in modulating excitability in cells, particularly in the brain and peripheral tissues. Selective activation of these channels could have implications for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

- Given the compound’s interaction with GIRK channels, it may hold promise as a potential therapeutic agent for neurological disorders. Researchers are exploring its effects on neuronal excitability, neurotransmitter release, and synaptic plasticity .

- The compound’s ability to modulate potassium channels suggests potential applications in cardiovascular research. Investigating its effects on cardiac atrial myocytes and heart rate regulation could yield valuable insights .

- Researchers have optimized the compound’s structure to improve its metabolic stability over prototypical urea-based compounds. This enhancement is crucial for drug development, as it ensures longer half-life and better pharmacokinetic properties .

- The compound’s impact on G protein-coupled receptor (GPCR) signaling pathways warrants further exploration. Understanding its interactions with specific GPCRs could reveal novel therapeutic targets .

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide serves as a valuable scaffold for drug discovery. Researchers are actively exploring modifications to enhance its potency, selectivity, and brain penetration .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Neuropharmacology and Neurological Disorders

Cardiovascular Research

Metabolic Stability Enhancement

GPCR Signaling Pathways

Drug Discovery and Lead Optimization

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6S2/c1-4-15(11-7-8-22(16,17)10-11)23(18,19)12-5-6-13(20-2)14(9-12)21-3/h5-6,9,11H,4,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCIRJZKEGNEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)

![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)

![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)